REACTION_SMILES
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[CH2:11]([CH:12]=[CH2:13])[O:14][c:15]1[cH:16][cH:17][c:18]([CH:19]=[CH2:20])[cH:21][cH:22]1.[CH2:1]([Br:2])[CH:3]=[CH2:4].[CH3:23][C:24](=[O:25])[CH3:26].[K+:5].[K+:6].[O-:7][C:8](=[O:9])[O-:10]>>[CH:8](=[O:10])[c:18]1[cH:17][cH:16][c:15]([O:14][CH2:11][CH:12]=[CH2:13])[cH:22][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOc1ccc(C=C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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C=CCOc1ccc(C=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |